1-(Piperidin-4-yl)piperazine-2,3-dione
CAS No.: 1446407-30-2
Cat. No.: VC3018108
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1446407-30-2 |
---|---|
Molecular Formula | C9H15N3O2 |
Molecular Weight | 197.23 g/mol |
IUPAC Name | 1-piperidin-4-ylpiperazine-2,3-dione |
Standard InChI | InChI=1S/C9H15N3O2/c13-8-9(14)12(6-5-11-8)7-1-3-10-4-2-7/h7,10H,1-6H2,(H,11,13) |
Standard InChI Key | KIBUFAGZUZGTDH-UHFFFAOYSA-N |
SMILES | C1CNCCC1N2CCNC(=O)C2=O |
Canonical SMILES | C1CNCCC1N2CCNC(=O)C2=O |
Introduction
Chemical Identity and Structure
1-(Piperidin-4-yl)piperazine-2,3-dione represents an important heterocyclic compound characterized by its distinctive molecular architecture. The compound is identified by the CAS number 1446407-30-2 and has a molecular formula of C9H15N3O2 with a molecular weight of 197.23 g/mol . The structure features a piperidine ring connected to a piperazine moiety with two carbonyl groups forming a dione functionality. This unique arrangement creates multiple sites for potential hydrogen bonding and other intermolecular interactions that influence its biological activities.
The compound's IUPAC name is 1-piperidin-4-ylpiperazine-2,3-dione, which accurately describes its structural components. Its chemical structure can be represented by several chemical identifiers, including:
Identifier | Value |
---|---|
InChI | InChI=1S/C9H15N3O2/c13-8-9(14)12(6-5-11-8)7-1-3-10-4-2-7/h7,10H,1-6H2,(H,11,13) |
InChI Key | KIBUFAGZUZGTDH-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1N2CCNC(=O)C2=O |
Structural Features
The 1-(Piperidin-4-yl)piperazine-2,3-dione molecule contains three nitrogen atoms in different chemical environments, providing multiple interaction sites with biological targets. The piperazine-2,3-dione moiety features two carbonyl groups in a cyclic arrangement, creating a rigid platform that can engage in hydrogen bonding interactions. The piperidine ring, attached at the 4-position, provides conformational flexibility and contains a secondary amine that can serve as both a hydrogen bond donor and acceptor.
Physical and Chemical Properties
As a solid compound at room temperature, 1-(Piperidin-4-yl)piperazine-2,3-dione typically achieves a purity of 95% in commercial preparations . The compound is generally characterized by its stability under standard laboratory conditions, though comprehensive stability data under various environmental conditions remain limited in the published literature.
Chemical Reactivity
Based on its structural features, 1-(Piperidin-4-yl)piperazine-2,3-dione is expected to participate in various chemical transformations. The secondary amine in the piperidine ring represents a key reactive site for potential derivatization through:
-
N-alkylation reactions with alkyl halides to produce tertiary amines
-
Acylation with acid chlorides or anhydrides to form amides
-
Reductive amination with aldehydes or ketones
These reactivity patterns parallel those observed in related compounds such as simple piperazine derivatives . The piperazine-2,3-dione moiety likely exhibits lower reactivity at its nitrogen due to the electron-withdrawing effects of the adjacent carbonyl groups.
Biological Activities
Receptor Binding Properties
1-(Piperidin-4-yl)piperazine-2,3-dione has demonstrated potential as an antagonist for adenosine A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. This receptor activity is particularly significant as A2A receptor antagonists have shown promise in improving motor symptoms in neurodegenerative conditions.
Enzyme Interactions
The compound may influence the activity of serine/threonine kinases, potentially modulating pathways critical for cell signaling and metabolism. These enzyme interactions suggest applications in conditions where dysregulated kinase activity contributes to disease pathology.
Antimicrobial Properties
Recent studies have indicated that 1-(Piperidin-4-yl)piperazine-2,3-dione exhibits significant antibacterial and antifungal activity. In vitro testing has demonstrated effectiveness against various pathogenic strains, as summarized in the following table:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 mg/mL |
Escherichia coli | 0.025 mg/mL |
These results highlight the compound's potential as a lead structure for developing novel antimicrobial agents, particularly against common bacterial pathogens.
NLRP3 Inhibition
One of the most promising biological activities of 1-(Piperidin-4-yl)piperazine-2,3-dione is its potential role as an NLRP3 (NOD-like receptor protein 3) inhibitor. NLRP3 is a critical component of the inflammasome, which plays a central role in the inflammatory response. Derivatives based on the compound's core structure have demonstrated concentration-dependent inhibition of pyroptosis and IL-1β release in human macrophages, suggesting significant anti-inflammatory potential.
Structure-Activity Relationships
Understanding the structure-activity relationships (SARs) of 1-(Piperidin-4-yl)piperazine-2,3-dione provides valuable insights for rational drug design. By comparing the target compound with related structures, several key SAR patterns emerge.
Comparison with Related Derivatives
When examining related compounds such as 1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione (CAS: 1281657-97-3) and 1,4-Dimethylpiperazine-2,3-dione (CAS: 59417-06-0) , certain structure-activity patterns become apparent:
Compound | Structural Difference | Effect on Activity |
---|---|---|
1-(Piperidin-4-yl)piperazine-2,3-dione | Base structure | Reference activity |
1-Ethyl-4-piperidin-4-ylpiperazine-2,3-dione | Ethyl substitution on piperazine N | Potentially increased lipophilicity and altered receptor binding |
1,4-Dimethylpiperazine-2,3-dione | Methyl groups replace piperidinyl and H | Reduced molecular weight, different pharmacokinetic profile |
The pattern of N-substitution appears to significantly influence the biological activity profile of these compounds, with the piperidinyl substituent in the parent compound likely contributing to its unique receptor binding characteristics.
Key Structural Determinants of Activity
Several structural features of 1-(Piperidin-4-yl)piperazine-2,3-dione appear critical for its biological activities:
These structure-activity insights provide a foundation for designing optimized derivatives with enhanced potency and selectivity.
Applications in Drug Development
Role as a Building Block
1-(Piperidin-4-yl)piperazine-2,3-dione serves as a valuable building block in medicinal chemistry, particularly for the development of compounds targeting neurological disorders and inflammatory conditions. Its rigid scaffold combined with functionalization options makes it an attractive starting point for drug design.
Pharmaceutical Relevance
The pharmaceutical relevance of compounds containing the piperazine-2,3-dione motif is demonstrated by several drugs and clinical candidates. For instance, certain derivatives have been explored for their activity against PARP-1 (poly(ADP-ribose) polymerase-1), an important target in cancer therapy . Additionally, some piperazine-containing compounds have shown promise as IKAROS family zinc finger modulators, with potential applications in immunology and oncology .
Future Research Directions
Emerging Applications
Several promising research directions for 1-(Piperidin-4-yl)piperazine-2,3-dione and related compounds are emerging:
-
Development of selective NLRP3 inhibitors for inflammatory diseases
-
Exploration of antimicrobial applications, particularly against resistant strains
-
Investigation of neuroprotective effects through adenosine receptor modulation
-
Application as a scaffold in targeted drug delivery systems
Research Opportunities
Significant research opportunities remain in multiple areas:
-
Comprehensive structure-activity relationship studies to optimize activity and selectivity
-
Investigation of pharmacokinetic and pharmacodynamic properties
-
Exploration of potential synergistic effects with established therapeutic agents
-
Development of improved synthetic routes with higher yields and purity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume